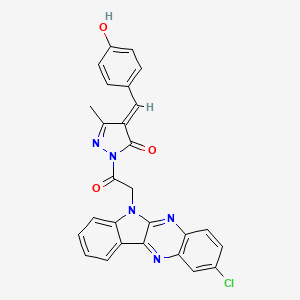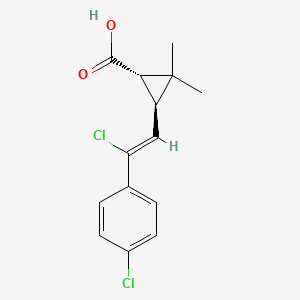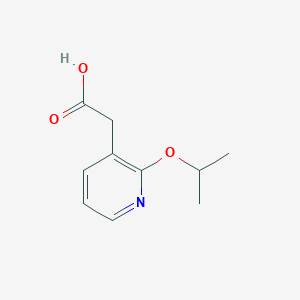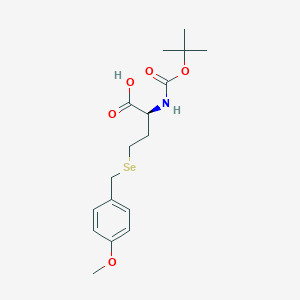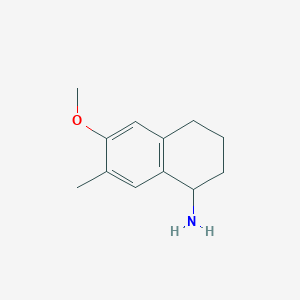
6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of tetrahydronaphthalenes This compound features a naphthalene ring system that is partially hydrogenated, with a methoxy group at the 6-position, a methyl group at the 7-position, and an amine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methoxy-1-tetralone.
Methylation: The 7-position methyl group can be introduced via a Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst such as aluminum chloride.
Reduction: The carbonyl group of the tetralone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents like ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and methyl substitutions on the biological activity of tetrahydronaphthalene derivatives. It may serve as a model compound in pharmacological studies.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural similarity to certain bioactive molecules suggests it could be modified to produce compounds with therapeutic effects.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for diverse chemical modifications, making it versatile for various applications.
作用機序
The mechanism by which 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxy and methyl groups can affect its binding affinity and specificity to molecular targets.
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the 7-methyl group, which may alter its chemical and biological properties.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.
Uniqueness
The combination of methoxy, methyl, and amine groups in 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine provides a unique set of properties that can be exploited in various chemical reactions and applications. Its structural features allow for specific interactions in biological systems, making it a compound of interest for further research and development.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7,11H,3-5,13H2,1-2H3 |
InChIキー |
FPLIXUGVROEMFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCCC2N)C=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)

![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)

